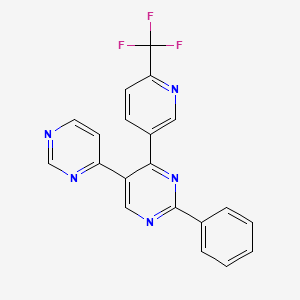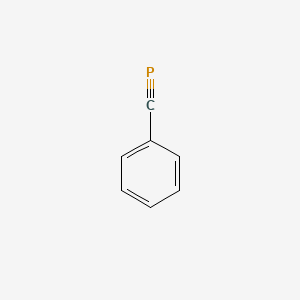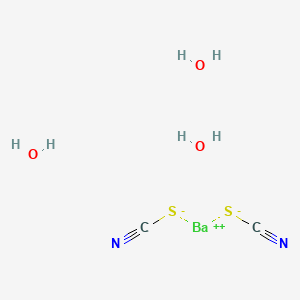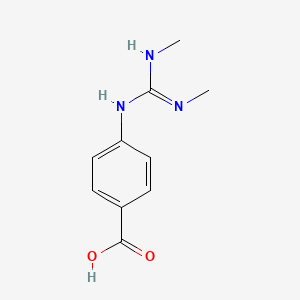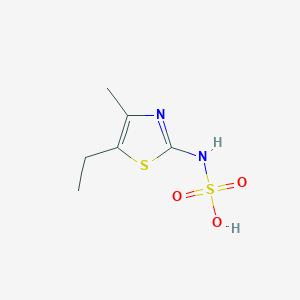
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid is a thiazole derivative known for its diverse biological and chemical properties. Thiazole compounds are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are widely recognized for their medicinal and industrial applications due to their unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid typically involves the reaction of 4-methylthiazole with ethyl iodide under basic conditions to introduce the ethyl group at the 5-position. The resulting intermediate is then treated with sulfamic acid to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazole derivatives with reduced sulfur functionalities.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at the carbon or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted thiazole derivatives.
科学的研究の応用
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. Additionally, the compound’s ability to form stable complexes with metal ions enhances its catalytic activity in industrial applications.
類似化合物との比較
4-Methylthiazole: Shares the thiazole ring structure but lacks the ethyl and sulfamic acid groups.
2-Amino-4-methylthiazole: Contains an amino group at the 2-position instead of the sulfamic acid group.
5-Methylthiazole-2-sulfonic acid: Similar sulfonic acid functionality but differs in the position of the methyl group.
Uniqueness: (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and sulfamic acid groups enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H10N2O3S2 |
|---|---|
分子量 |
222.3 g/mol |
IUPAC名 |
(5-ethyl-4-methyl-1,3-thiazol-2-yl)sulfamic acid |
InChI |
InChI=1S/C6H10N2O3S2/c1-3-5-4(2)7-6(12-5)8-13(9,10)11/h3H2,1-2H3,(H,7,8)(H,9,10,11) |
InChIキー |
VJPQAZDNVCLSST-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
